molecular formula C16H15N3O3 B2767451 (E)-3-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 2034998-05-3

(E)-3-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Cat. No.: B2767451
CAS No.: 2034998-05-3
M. Wt: 297.314
InChI Key: GWENMGIXNHKAKX-ONEGZZNKSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a complex organic compound characterized by the presence of furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrazole ring: This involves the reaction of hydrazines with 1,3-diketones or their equivalents.

    Coupling of the furan and pyrazole rings: This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired amide bond.

    Formation of the acrylamide moiety: This can be introduced through the reaction of the intermediate with acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan and pyrazole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of furan and pyrazole oxides.

    Reduction: Formation of saturated derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide involves its interaction with specific molecular targets. The furan and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their activity. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, leading to modulation of their function.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide: Characterized by the presence of both furan and pyrazole rings.

    (E)-3-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)propionamide: Similar structure but with a propionamide moiety instead of acrylamide.

    (E)-3-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)butyramide: Contains a butyramide moiety.

Uniqueness

This compound is unique due to its specific combination of furan and pyrazole rings with an acrylamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-16(4-3-15-2-1-8-22-15)17-6-7-19-11-14(10-18-19)13-5-9-21-12-13/h1-5,8-12H,6-7H2,(H,17,20)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWENMGIXNHKAKX-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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